molecular formula C16H12N4O4 B2762296 N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 864923-23-9

N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2762296
CAS RN: 864923-23-9
M. Wt: 324.296
InChI Key: AICKSPBRULOPRJ-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been extensively studied for its mechanism of action and its potential use in cancer treatment. In

Scientific Research Applications

Antitumor and Anticancer Activity

Research on compounds structurally related to N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown promising anticancer and antitumor activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anticancer properties against various cancer cell lines. Studies suggest that some of these derivatives exhibit mild to moderate antitumor activity, with specific compounds showing potential as anticancer agents due to their ability to inhibit cell growth in cancer cell lines such as human breast adenocarcinoma (MCF7) (El-Morsy et al., 2017).

Antimicrobial Activity

Isoxazole and pyrimidine derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of isoxazole-substituted 1,3,4-oxadiazoles have been conducted, revealing that some compounds display good antimicrobial activity against a variety of bacterial and fungal strains. This includes compounds that have shown to be effective against resistant strains, suggesting their potential as new antimicrobial agents (Marri et al., 2018).

Anti-Inflammatory and Analgesic Activity

The research on novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones has revealed significant anti-inflammatory and analgesic activities. These compounds have been synthesized and assessed for their biological activities, showing potent effects comparable to standard drugs. This indicates their potential application in developing new treatments for inflammation and pain management (Rajanarendar et al., 2012).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-9-6-12(19-24-9)18-13(21)7-20-8-17-14-10-4-2-3-5-11(10)23-15(14)16(20)22/h2-6,8H,7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICKSPBRULOPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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